molecular formula C10H16LiN5O13P3S B12352129 CID 156592456

CID 156592456

Cat. No.: B12352129
M. Wt: 546.2 g/mol
InChI Key: HEMHTSPDZGATAB-XXSBUZCCSA-N
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Description

CID 156592456, identified as oscillatoxin E, is a marine-derived cyclic peptide belonging to the oscillatoxin family. These compounds are characterized by their complex macrocyclic structures, which are often associated with bioactive properties such as cytotoxicity and ion channel modulation . The chemical structure of oscillatoxin E includes a 25-membered macrocyclic ring system with unique hydroxyl and methyl substituents, as revealed by mass spectrometry (MS) and gas chromatography-mass spectrometry (GC-MS) analyses . Its molecular formula is C₃₄H₅₄N₆O₁₀S, with a molecular weight of 738.89 g/mol .

Oscillatoxin E is derived from cyanobacteria of the genus Oscillatoria, and its structural complexity necessitates advanced analytical techniques, including vacuum distillation and GC-MS fractionation, for isolation and characterization .

Properties

Molecular Formula

C10H16LiN5O13P3S

Molecular Weight

546.2 g/mol

InChI

InChI=1S/C10H16N5O13P3S.Li/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(26-9)1-25-29(19,20)27-30(21,22)28-31(23,24)32;/h2-6,9,16-17H,1H2,(H,19,20)(H,21,22)(H2,11,14,18)(H2,23,24,32);/t3-,4?,5-,6-,9-;/m1./s1

InChI Key

HEMHTSPDZGATAB-XXSBUZCCSA-N

Isomeric SMILES

[Li].C1=NC2C(=O)NC(=N)N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=S)(O)O)O)O

Canonical SMILES

[Li].C1=NC2C(=O)NC(=N)N=C2N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=S)(O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for CID 156592456 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

CID 156592456 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.

Scientific Research Applications

CID 156592456 has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of CID 156592456 involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Observations :

Structural Variations :

  • Oscillatoxin E shares the same molecular formula and weight as 30-methyl-oscillatoxin D (CID 185389) but differs in the position of hydroxyl and methyl groups .
  • Oscillatoxin F (CID 156582092) contains an additional oxygen atom, increasing its polarity compared to oscillatoxin E.

The hydroxyl group at C-15 in oscillatoxin E may influence hydrogen bonding interactions, affecting its binding affinity to biological targets like ion channels .

Analytical Characterization :

  • GC-MS and vacuum distillation are critical for distinguishing these derivatives due to their similar masses and retention times .
  • Collision-induced dissociation (CID) in tandem MS reveals fragmentation patterns unique to each derivative, aiding structural elucidation .

Q & A

Q. How to avoid plagiarism when synthesizing findings from multiple studies?

  • Methodological Answer :
  • Synthesis Matrix : Create a table comparing methodologies, results, and limitations of key papers.
  • Paraphrasing Tools : Use software like QuillBot to rephrase content while retaining meaning .

Q. Best practices for citing conflicting studies on CID 156592452’s mechanisms?

  • Methodological Answer :
  • Contextualization : Highlight experimental conditions (e.g., cell lines, assay types) that explain discrepancies.
  • Balanced Reporting : Discuss both supporting and contradictory evidence in the discussion section .

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